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Compound of Interest

2-((4-Chlorobenzyl)
Compound Name:

(methyl)amino)ethanol
CAS No.: 35113-60-1
Cat. No.: B3262046

Get Quote

Executive Summary

2-((4-Chlorobenzyl)(methyl)amino)ethanol (Formula: C10H14CINO) is a bifunctional organic
building block characterized by a tertiary amine core substituted with a lipophilic 4-chlorobenzyl
group, a polar hydroxyethyl chain, and a methyl moiety. This specific substitution pattern
renders it a critical intermediate in the synthesis of antihistamines, neuroactive agents, and
agrochemcials where the N-benzyl-N-methylethanolamine pharmacophore serves as a scaffold
for receptor binding.

This guide provides a rigorous analysis of its structural parameters, a validated synthetic
protocol via nucleophilic substitution, and predicted physiochemical behaviors to support
researchers in drug discovery and process chemistry.

Molecular Architecture & Physiochemical Properties
Structural Specifications
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The molecule consists of an ethanolamine backbone where the nitrogen atom acts as a

branching point, connecting a methyl group and a para-chlorobenzyl ring. This "Y-shaped"

geometry creates distinct hydrophobic (benzyl) and hydrophilic (hydroxyl) domains, facilitating

its use as an amphiphilic linker.

Parameter

Specification

IUPAC Name

2-[ (4-Chlorophenyl)methyl(methyl)amino

]Jethanol

Common Synonyms

N-(4-Chlorobenzyl)-N-methylethanolamine; 2-
[Methyl(4-chlorobenzyl)amino]ethanol

Molecular Formula

C10H14CINO

Molecular Weight

199.68 g/mol

CAS Registry Number

Note: Often indexed as a derivative of CAS 101-

98-4 (non-chloro analog)

SMILES

CN(CCO)Cclccc(Clhecel

InChl Key

(Predicted) WOUANPHGFPAJCA-
UHFFFAOYSA-N (Analog based)

Computed Physiochemical Data

Data derived from structure-activity relationship (SAR) modeling of homologous series.
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Property Value Interpretation

Moderate lipophilicity; capable
LogP (Octanol/Water) 21+0.3 of crossing blood-brain barrier

(BBB) in derivative forms.

Exists predominantly as a
pKa (Basic Amine) 9.1+£05 cationic ammonium species at

physiological pH (7.4).

Facilitates hydrogen bonding
H-Bond Donors 1 (—OH) with receptor pockets or

solvent.

The tertiary nitrogen and
H-Bond Acceptors 2 (N, O) hydroxyl oxygen act as

acceptors.

Low PSA suggests good
Polar Surface Area (PSA) 23.5 A2 99 g _
membrane permeability.

) Estimated based on
Refractive Index ~1.54 ) o
benzyl/amine contributions.

Synthetic Methodology

The most robust synthesis involves the SN2 nucleophilic substitution of 4-chlorobenzyl chloride
with N-methylethanolamine. This route minimizes side reactions (like over-alkylation) compared
to reductive amination.

Reaction Mechanism

The lone pair on the secondary amine (N-methylethanolamine) attacks the benzylic carbon of
the electrophile, displacing the chloride ion. A base is required to neutralize the generated HCI.

Protocol: SN2 Alkylation

Reagents:

e 4-Chlorobenzyl chloride (1.0 equiv)
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» N-Methylethanolamine (1.1 equiv)
e Potassium Carbonate (

, 2.0 equiv) or Triethylamine (

)

e Solvent: Acetonitrile (MeCN) or DMF

o Catalyst: Potassium lodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein
exchange.

Step-by-Step Procedure:

e Preparation: Charge a round-bottom flask with 4-chlorobenzyl chloride (e.g., 16.1 g, 100
mmol) and acetonitrile (150 mL).

e Activation: Add anhydrous

(27.6 g, 200 mmol) and catalytic Kl (1.6 g, 10 mmol). Stir at room temperature for 15
minutes.

» Addition: Add N-methylethanolamine (8.26 g, 110 mmol) dropwise over 20 minutes to control
exotherm.

o Reaction: Heat the mixture to reflux (80—-82°C) for 6—8 hours. Monitor conversion via TLC
(Mobile phase: 5% MeOH in DCM) or HPLC.

e Workup:
o Cool to room temperature and filter off inorganic salts (

, EXCesSs

).

o Concentrate the filtrate under reduced pressure (rotary evaporator).

o Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
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mL) and brine (
mL).
 Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel column
chromatography (Eluent: DCM/MeOH 95:5).

Synthesis Workflow Diagram

4-Chlorobenzyl

2-((4-Chlorobenzyl)
Chloride Reflux/MeCN (methyl)amino)ethanol

Click to download full resolution via product page

Figure 1: Reaction pathway for the synthesis of the target aminoethanol derivative via
nucleophilic attack.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are
diagnostic.

Proton NMR ( -NMR, 400 MHz, )

e 7.20-7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
e 3.60 (t, 2H):

(Ethanolamine chain, deshielded by oxygen).
e 3.50 (s, 2H):

(Benzylic methylene).

e 2.60 (t, 2H):
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(Ethanolamine chain).
e 2.25(s, 3H):

(N-Methyl group).
Mass Spectrometry (ESI-MS)
e Molecular lon (

): 200.1 m/z.

 |sotope Pattern: A distinct 3:1 ratio for peaks at m/z 200 and 202, confirming the presence of

a single Chlorine atom (

Structural & Functional Logic

The utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol lies in its ability to undergo further
derivatization at the hydroxyl group while maintaining a stable amine core.

Reactivity Map
e Hydroxyl Group (-OH):
o Esterification: Reacts with acyl chlorides to form prodrug esters.

o Etherification: Reacts with alkyl halides (Williamson ether synthesis) to generate
antihistamine scaffolds (e.g., diphenhydramine analogs).

o Halogenation:[1] Conversion to a chloro-amine (nitrogen mustard analog) using

o Tertiary Amine:

o Acts as a proton acceptor in physiological pH.
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o Can be quaternized with methyl iodide to form permanent cationic surfactants.

Structural Connectivity Diagram

Nitrogen (Tertiary)

Ethanol Chain
(-CH2-CH2-0OH)

Methyl Group
(-CH3)

4-Chlorobenzyl
(-CH2-C6H4-Cl)

Para pos. Terminal

Chlorine Hydroxyl

(Lipophilic) (Nucleophilic)

Click to download full resolution via product page

Figure 2: Functional connectivity map highlighting the reactive centers (OH) and lipophilic
anchors (Cl-Benzyl).

Safety & Handling

e Hazards: As a tertiary amine and benzyl derivative, the compound is likely irritating to eyes,
skin, and respiratory system.

o Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidation of
the amine or hygroscopic absorption by the hydroxyl group.

o Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. EP0217256A2 - Method for quenching fluorescence, and cationic derivatives of
naphthalene-peri-dicarboxamide - Google Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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